Cas no 61903-15-9 (1-(1,4-diazepan-1-yl)-2-methylpropan-1-one)

1-(1,4-diazepan-1-yl)-2-methylpropan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,4-Diazepine, hexahydro-1-(2-methyl-1-oxopropyl)-
- 1-(1,4-diazepan-1-yl)-2-methylpropan-1-one
- MFCD09045730
- 61903-15-9
- AKOS000129643
- DTXSID40588236
- Z239093084
- EN300-67272
- SCHEMBL10157078
-
- MDL: MFCD09045730
- Inchi: InChI=1S/C9H18N2O/c1-8(2)9(12)11-6-3-4-10-5-7-11/h8,10H,3-7H2,1-2H3
- InChI Key: ZHQHWBADDPLOQE-UHFFFAOYSA-N
- SMILES: CC(C)C(=O)N1CCCNCC1
Computed Properties
- Exact Mass: 170.14204
- Monoisotopic Mass: 170.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.34
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-67272-1.0g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95.0% | 1.0g |
$314.0 | 2025-02-20 | |
Chemenu | CM389291-5g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95%+ | 5g |
$*** | 2023-05-30 | |
Enamine | EN300-67272-0.5g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15686-5G |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95% | 5g |
¥ 4,507.00 | 2023-03-19 | |
TRC | D423430-50mg |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 50mg |
$ 70.00 | 2022-06-05 | ||
Enamine | EN300-67272-2.5g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95.0% | 2.5g |
$614.0 | 2025-02-20 | |
1PlusChem | 1P00JVW0-50mg |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95% | 50mg |
$118.00 | 2025-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1195134-1g |
1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 98% | 1g |
¥2479.00 | 2024-05-06 | |
Aaron | AR00JW4C-2.5g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95% | 2.5g |
$870.00 | 2025-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15686-1g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95% | 1g |
¥1606.0 | 2024-04-18 |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one Related Literature
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Sawanta S. Mali,Jyoti V. Patil,Chang Kook Hong J. Mater. Chem. A, 2019,7, 10246-10255
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
Additional information on 1-(1,4-diazepan-1-yl)-2-methylpropan-1-one
Introduction to 1-(1,4-diazepan-1-yl)-2-methylpropan-1-one (CAS No: 61903-15-9)
The compound 1-(1,4-diazepan-1-yl)-2-methylpropan-1-one, identified by the CAS number 61903-15-9, is a significant molecule in the realm of pharmaceutical chemistry and medicinal research. Its unique structural features, combining a diazepane moiety with an isobutyl ketone group, make it a compound of considerable interest for its potential biological activities and synthetic utility.
Structurally, the presence of the diazepane ring system imparts a certain rigidity and specific steric constraints to the molecule, which can be exploited in designing molecules with targeted interactions. The isobutyl ketone component introduces a hydrophobic region that can influence solubility and metabolic stability. This combination suggests that the compound may exhibit properties suitable for various pharmacological applications, particularly in the modulation of central nervous system (CNS) receptors and enzymes.
In recent years, there has been growing interest in heterocyclic compounds containing the diazepane scaffold due to their potential as scaffolds for drug discovery. The diazepane ring is structurally related to benzodiazepines but possesses distinct pharmacokinetic and pharmacodynamic profiles, making it an attractive alternative for developing novel therapeutics. The substitution pattern in 1-(1,4-diazepan-1-yl)-2-methylpropan-1-one may confer unique binding affinities to specific targets, such as GABA receptors or enzymes involved in neurotransmitter metabolism.
One of the most compelling aspects of this compound is its potential role as a precursor or intermediate in the synthesis of more complex pharmacologically active molecules. The flexibility of the isobutyl ketone group allows for further functionalization, enabling chemists to explore diverse chemical space. This adaptability is particularly valuable in medicinal chemistry where rapid iteration and optimization are essential for identifying lead compounds.
Recent studies have begun to explore the biological activity of derivatives of diazepane-based compounds. For instance, modifications at the nitrogen atoms or the side chain can significantly alter the pharmacological profile. The methyl group in 1-(1,4-diazepan-1-yl)-2-methylpropan-1-one may serve as a handle for further derivatization, allowing researchers to fine-tune properties such as lipophilicity, metabolic stability, and target specificity.
The compound's potential relevance extends beyond CNS applications. Its structural motif suggests that it might interact with other biological targets, including enzymes involved in inflammation or metabolic pathways. Investigating these interactions could open up new avenues for therapeutic intervention in conditions such as neurodegenerative diseases or metabolic disorders.
From a synthetic chemistry perspective, 1-(1,4-diazepan-1-yl)-2-methylpropan-1-one represents an interesting challenge due to its fused ring system and functional groups. Advances in synthetic methodologies have enabled more efficient and scalable routes to complex heterocycles like this one. Techniques such as transition-metal-catalyzed coupling reactions or intramolecular cyclizations may be employed to construct the core structure with high precision.
The development of novel pharmaceuticals relies heavily on access to high-quality starting materials and intermediates like CAS No: 61903-15-9. Its availability ensures that researchers can conduct experiments without delays, accelerating the discovery process. As computational chemistry tools become more sophisticated, virtual screening approaches can be used to predict potential bioactivities of molecules like this one before experimental validation.
In conclusion,1-(1,4-diazepan-1-yl)-2-methylpropan-1-one (CAS No: 61903-15-9) is a promising compound with a unique structural framework that positions it as a valuable tool in pharmaceutical research. Its potential applications span multiple therapeutic areas, and its synthetic accessibility makes it an attractive candidate for further investigation. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in shaping future treatments.
61903-15-9 (1-(1,4-diazepan-1-yl)-2-methylpropan-1-one) Related Products
- 155295-47-9(2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one)
- 71260-16-7(2-methyl-1-(piperazin-1-yl)propan-1-one)
- 937601-88-2(1-(3-{2-4-(Benzyloxy)phenoxyethoxy}-phenyl)-1-ethanone)
- 1909312-64-6(1-methyl-1H-pyrrole-2-sulfonyl fluoride)
- 886361-78-0(2-(4-Fluorophenyl)-5-nitropyridine)
- 2137795-56-1(3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonyl fluoride)
- 2172343-12-1(2-(difluoromethyl)-9-(2-methylpropyl)-1-oxa-5,9-diazaspiro5.5undecane)
- 321596-54-7(3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid)
- 2138817-84-0(2-(2-bromoethenyl)-1-(difluoromethyl)-1H-pyrrole)
- 1171959-81-1(N-{2-(cyclohexylcarbamoyl)aminoethyl}-4-(2,2-dimethylpropanamido)benzamide)
